5,12-Dihydroquinoxalino[2,3-b]phenazine: Technical Profile & Application Guide
5,12-Dihydroquinoxalino[2,3-b]phenazine: Technical Profile & Application Guide
This technical guide details the properties, synthesis, and applications of 5,12-dihydroquinoxalino[2,3-b]phenazine (often referred to as Fluorindine or DHQP ). It is designed for researchers in organic electronics and medicinal chemistry, providing a rigorous examination of this pentacyclic heteroacene.
Executive Summary & Chemical Identity
5,12-Dihydroquinoxalino[2,3-b]phenazine is a robust, pentacyclic heteroacene characterized by a fused pyrazine-phenazine core. Historically known as "Fluorindine," it serves as a critical scaffold in two distinct fields:
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Organic Electronics: As a p-type semiconductor and battery cathode material due to its stable redox states.
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Biomedicine: As the core pharmacophore for Azapentacene (Quinax), an anti-cataract agent that inhibits lens protein oxidation.[1]
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 5,12-Dihydroquinoxalino[2,3-b]phenazine |
| Common Names | Fluorindine, 5,12-Dihydro-5,7,12,14-tetraazapentacene, DHQP |
| CAS Number | 531-47-5 |
| Formula | C₁₈H₁₂N₄ |
| Molecular Weight | 284.32 g/mol |
| Structure | Pentacyclic linearly fused system (N-heteroacene) |
Physicochemical & Electronic Properties[2][3][4][5][6][7]
Physical Characteristics
The molecule exhibits high thermal stability and distinct solvatochromic behavior, particularly between its neutral and protonated forms.
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Appearance: Dark blue/purple powder with metallic luster.
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Melting Point: >300°C (Sublimes; reported decomposition >545°C).
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Solubility:
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Insoluble: Diethyl ether, chloroform, benzene.
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Soluble: Nitrobenzene, hot pyridine, concentrated acids (H₂SO₄, HCl).
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Fluorescence:
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Neutral Form: Weak to moderate fluorescence (highly dependent on substitution).
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Acidic Solution: Dissolves to form a blue solution with intense red fluorescence (protonation of imine nitrogens).
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Electronic Structure (Semiconductor Physics)
DHQP and its derivatives are candidates for organic field-effect transistors (OFETs) and organic batteries. The core features a reversible two-step redox system (Neutral
| Parameter | Value (Approx. for Derivatives) | Significance |
| HOMO Level | -5.2 to -5.5 eV | Deep HOMO indicates good air stability for p-type operation. |
| LUMO Level | -3.0 to -3.4 eV | Facilitates electron injection in n-type derivatives. |
| Bandgap ( | ~1.6 – 2.1 eV | Semiconductor range; tunable via N-substitution. |
| Redox Potential | > 3.0 V vs. Li/Li⁺ | High potential makes it a viable cathode for organic batteries.[2] |
Synthesis Methodologies
Two primary routes are established: the classical condensation (high throughput, lower specificity) and the regiospecific synthesis (high purity, specific isomer targeting).
Protocol A: Classical Condensation (The "Fluorindine" Route)
Mechanism: Double condensation of a phenylenediamine derivative with a dihydroxyquinone.
Reagents:
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N-Methyl-o-phenylenediamine dihydrochloride (43 g, 0.22 mol)[3]
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2,5-Dihydroxy-1,4-benzoquinone (14 g, 0.1 mol)
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Solvent: Pyridine or 3-Picoline (150 mL)
Step-by-Step Workflow:
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Dissolution: Dissolve reactants in pyridine in a round-bottom flask equipped with a reflux condenser.
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Reflux: Heat the mixture to boiling (115°C for pyridine; 145°C for picoline) and reflux with vigorous stirring for 12–17 hours .
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Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a dark solid.
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Filtration: Filter the crude solid and wash extensively with hot water to remove ionic byproducts.
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Purification (Acid-Base Cycle):
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Dissolve the filter cake in warm, dilute acetic acid (or HCl). Filter to remove insoluble impurities.
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Neutralize the filtrate with aqueous ammonia (NH₄OH) to pH ~8-9.
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Collect the reprecipitated pure product by filtration.
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Drying: Dry at 60°C under vacuum.
Protocol B: Regiospecific Rational Synthesis
Target: High-purity 5,12-disubstituted isomers (avoiding 5,7-isomers).
Workflow Visualization:
Figure 1: Rational synthesis pathway for regiospecific isomer generation, utilizing nucleophilic aromatic substitution followed by reductive cyclization.[4][5]
Biomedical Application: Azapentacene Mechanism[1]
Drug: Sodium 5,12-dihydroquinoxalino[2,3-b]phenazine-2,9-disulfonate (Azapentacene/Quinax). Indication: Senile cataracts, traumatic cataracts.[1][6]
Mechanism of Action
The therapeutic efficacy relies on the molecule's redox activity to maintain lens transparency.
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Quinoid Inhibition: In the aging eye, aromatic amino acid metabolism is disrupted, producing toxic quinoid substances.[1] These quinoids oxidize the sulfhydryl (-SH) groups of soluble lens proteins (crystallins), causing them to crosslink, aggregate, and opacify. Azapentacene binds to and inhibits these quinoids.
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Proteolytic Activation: It activates proteolytic enzymes in the aqueous humor, which degrade already precipitated/denatured protein aggregates.
Biological Pathway Diagram:
Figure 2: Dual mechanism of action for Azapentacene in cataract therapy: inhibition of oxidative crosslinking and activation of protein clearance.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.[7]
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Storage: Store in a cool, dry place away from strong oxidizing agents. The material is generally stable but may be light-sensitive in solution (photo-oxidation to the fully aromatic system).
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Handling: Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of fine dust.
References
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Synthesis & Isomerism: Barlow, S. J., et al. "Regiospecific synthesis of 5,7-disubstituted quinoxalino[2,3-b]phenazines."[4] Arkivoc, vol. 2002, no.[4] 6, pp. 175-191.[4] Link
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Fluorindine Patent: "5,12-Dialkyl fluorindine compounds."[8] US Patent 3,534,040, 1970. Link
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Electronic Properties: Huang, B., et al. "Redox Properties of N,N′-Disubstituted Dihydrophenazine...". Crystal Growth & Design, vol. 22, no.[7] 6, 2022, pp. 3587–3593. Link
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Biomedical Mechanism: "Pharmaceutical composition containing azapentacene."[1] Russian Patent RU2571279C1, 2015. Link
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General Data: "5,12-Dihydroquinoxalino[2,3-b]phenazine Compound Summary." PubChem, National Center for Biotechnology Information. Link
Sources
- 1. RU2536958C2 - Drug preparation for treating cataract and method for preparing it (versions) - Google Patents [patents.google.com]
- 2. 5,12-Dihydroquinoxalino[2,3-b]phenazine | 531-47-5 | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. RU2571279C1 - Pharmaceutical composition containing azapentacene (versions) - Google Patents [patents.google.com]
- 7. 5,12-Dihydroquinoxalino[2,3-b]phenazine | C18H12N4 | CID 4166526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US3534040A - 5,12-dialkyl fluorindine compounds - Google Patents [patents.google.com]
